molecular formula C18H25N3O5S B569056 Saxagliptin O-Sulfate CAS No. 1429782-94-4

Saxagliptin O-Sulfate

Cat. No.: B569056
CAS No.: 1429782-94-4
M. Wt: 395.474
InChI Key: BNWBSJYZDBLPKL-SGTAVMJGSA-N
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Description

Saxagliptin O-Sulfate, also known as 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is identified by its unique ingredient identifier (UNII) assigned by the Food and Drug Administration (FDA) .

Scientific Research Applications

Saxagliptin O-Sulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Biochemical Analysis

Biochemical Properties

Unii-56L4K94elw plays a significant role in biochemical reactions, particularly in the context of diabetes management. It interacts with the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Unii-56L4K94elw increases the levels of incretin hormones in the body. These hormones are involved in the regulation of glucose metabolism, thereby helping to control blood sugar levels .

Cellular Effects

Unii-56L4K94elw influences various types of cells and cellular processes. Its primary impact is on pancreatic beta cells, which produce insulin. By increasing the levels of incretin hormones, Unii-56L4K94elw enhances the secretion of insulin in response to glucose. This leads to a decrease in blood glucose levels .

Molecular Mechanism

The molecular mechanism of action of Unii-56L4K94elw involves binding to the enzyme DPP-4 and inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to increased levels of these hormones. The incretins, in turn, stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells. This results in a decrease in hepatic glucose output and an increase in glucose uptake by peripheral tissues .

Temporal Effects in Laboratory Settings

It is known that the compound has a lasting effect on the inhibition of DPP-4, leading to sustained increases in incretin levels and thus prolonged regulation of glucose metabolism .

Dosage Effects in Animal Models

Higher doses lead to greater inhibition of DPP-4 and more significant reductions in blood glucose levels .

Metabolic Pathways

Unii-56L4K94elw is involved in the metabolic pathway of glucose regulation. It interacts with the DPP-4 enzyme, a key player in the incretin system, which is a crucial component of glucose metabolism .

Transport and Distribution

Given its role in inhibiting DPP-4, it is likely that it is distributed to tissues where this enzyme is present, including the gut and the pancreas .

Subcellular Localization

The subcellular localization of Unii-56L4K94elw is not explicitly documented. Considering its interaction with DPP-4, it is likely to be found in locations where this enzyme is active, such as the cell membrane .

Preparation Methods

The synthesis of Saxagliptin O-Sulfate involves several steps, including the formation of the azabicyclohexane ring and the introduction of the carbonitrile group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Saxagliptin O-Sulfate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Saxagliptin O-Sulfate can be compared with other similar compounds, such as:

    2-Azabicyclo(3.1.0)hexane derivatives: These compounds share a similar core structure but may have different functional groups or substituents.

    Carbonitrile compounds: These compounds contain the carbonitrile group and may have different ring structures or additional functional groups.

The uniqueness of this compound lies in its specific combination of the azabicyclohexane ring and the carbonitrile group, which gives it distinct chemical and biological properties .

Properties

IUPAC Name

[3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWBSJYZDBLPKL-SGTAVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429782-94-4
Record name 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE, 2-((2S)-2-AMINO-2-(3-(SULFOOXY)TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-, (1S,3S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56L4K94ELW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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